molecular formula C8H16O2 B1593747 Isopropyl isovalerate CAS No. 32665-23-9

Isopropyl isovalerate

Cat. No.: B1593747
CAS No.: 32665-23-9
M. Wt: 144.21 g/mol
InChI Key: ZOIRKXLFEHOVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-methylbutanoate, also known as iso-propyl iso-valerate or 1-methylethyl 3-methylbutanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 3-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 3-methylbutanoate is primarily located in the cytoplasm. Isopropyl 3-methylbutanoate has an apple, fruity, and pineapple taste.

Properties

CAS No.

32665-23-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

propan-2-yl 3-methylbutanoate

InChI

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3

InChI Key

ZOIRKXLFEHOVER-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC(C)C

Canonical SMILES

CC(C)CC(=O)OC(C)C

boiling_point

142.0 °C

density

d17 0.85
0.848-0.853 (20°)

Key on ui other cas no.

32665-23-9

physical_description

colourless to pale yellow liquid

Pictograms

Flammable

solubility

insoluble in water;  soluble in most organic solvents

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl isovalerate
Reactant of Route 2
Reactant of Route 2
Isopropyl isovalerate
Reactant of Route 3
Reactant of Route 3
Isopropyl isovalerate
Reactant of Route 4
Reactant of Route 4
Isopropyl isovalerate
Reactant of Route 5
Reactant of Route 5
Isopropyl isovalerate
Reactant of Route 6
Reactant of Route 6
Isopropyl isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.